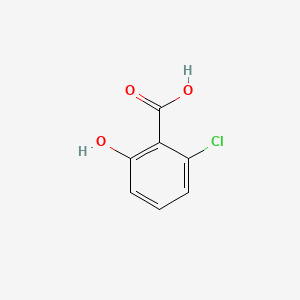

2-Chloro-6-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEPIUWMXRQPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205527 | |

| Record name | Benzoic acid, 2-chloro-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-31-0 | |

| Record name | 2-Chloro-6-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzoic Acid: Properties, Protocols, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid, a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block and intermediate in various fields of chemical synthesis. Its structure is foundational for creating more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of this compound, outlines protocols for its characterization, and discusses its handling, safety, and potential applications. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity.

Chemical Profile and Physicochemical Properties

This compound is a white solid compound. The positioning of the chloro, hydroxyl, and carboxyl groups at the 1, 2, and 6 positions of the benzene ring, respectively, creates significant intramolecular interactions that influence its acidity, solubility, and reactivity.

Structural Information

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Chloro-salicylic acid

-

CAS Number: 56961-31-0[1]

-

Molecular Formula: C₇H₅ClO₃[1]

-

Molecular Weight: 172.57 g/mol

-

InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification methods, and analytical procedures.

| Property | Value | Source |

| Molecular Weight | 172.57 g/mol | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₇H₅ClO₃ | PubChem[1], Sigma-Aldrich |

| CAS Number | 56961-31-0 | PubChem[1], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Note: Experimental data such as melting point and pKa for this specific isomer are not widely published. Values can be estimated based on related isomers, but experimental verification is required.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The coupling patterns (doublets, triplets) of the aromatic protons will be determined by their positions relative to each other.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carboxyl carbon is the most deshielded, appearing around δ 165-175 ppm. The carbon atoms attached to the electronegative oxygen and chlorine atoms (C-OH and C-Cl) will also be significantly downfield, while the remaining four aromatic carbons will resonate in the typical δ 110-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

-

O-H Stretch (Phenolic): A sharper O-H stretching band may be observed around 3200-3600 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[2]

-

C=C Stretch (Aromatic): Multiple medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: Absorptions for the C-O bonds of the carboxylic acid and phenol are expected in the 1210-1320 cm⁻¹ region.[2]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ range can indicate the C-Cl bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 172, with a characteristic isotopic peak [M+2]⁺ at m/z 174, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of H₂O (m/z 154), COOH (m/z 127), and CO₂ (m/z 128).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted hydroxybenzoic acids can often be achieved via the Kolbe-Schmitt reaction . This process typically involves the carboxylation of a phenoxide salt under high pressure and temperature.[3] For this compound, a plausible route would start with 2-chlorophenol, which would be converted to its corresponding phenoxide before reacting with carbon dioxide.

Caption: Plausible synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid Group: It can undergo standard reactions like esterification (reaction with alcohols), conversion to acid chlorides (using thionyl chloride), and amide formation (reaction with amines).

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can also undergo etherification. Its presence activates the aromatic ring towards electrophilic substitution, although the directing effects are complex due to the presence of three different substituents.

-

Aromatic Ring: The ring is subject to electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.

Experimental Protocol: Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental parameter reflecting the acidity of a compound. The pKa of this compound can be accurately determined by titrating a solution of the acid with a strong base, such as sodium hydroxide, while monitoring the pH.[4]

Methodology

-

Preparation of Analyte: Accurately weigh approximately 0.17 g of this compound into a 250 mL beaker. Dissolve the solid in a minimal amount of ethanol (e.g., 10 mL) and then dilute with approximately 90 mL of deionized water to create a 100 mL solution.[4]

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the pH probe into the beaker containing the acid solution. Fill a 50 mL burette with a standardized 0.10 M sodium hydroxide (NaOH) solution.

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in 1.0 mL increments, recording the pH after each addition and thorough stirring.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment volume to 0.2 mL or 0.1 mL to obtain a more precise titration curve.

-

Continue adding titrant well past the equivalence point until the pH plateaus.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[4]

-

Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure makes it a highly useful intermediate in medicinal chemistry and organic synthesis.

-

Scaffold for Drug Discovery: Halogenated benzoic acids are common starting materials for synthesizing biologically active compounds. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries for screening.

-

Precursor to Antimicrobial Agents: Derivatives of chlorobenzoic acids have been investigated for their antimicrobial properties. Studies have shown that esters and Schiff's bases derived from 2-chlorobenzoic acid exhibit potential as antibacterial and antifungal agents.[5]

-

Intermediate for Agrochemicals: Substituted benzoic acids are precursors to various herbicides and pesticides.[6] The specific substitution pattern of this compound could be leveraged to synthesize novel agrochemicals.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

The corresponding signal word is Warning .[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

-

Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with a rich set of properties derived from its unique trifunctional substitution pattern. A thorough understanding of its physicochemical characteristics, spectroscopic signatures, and reactivity is essential for its effective use in research and development. This guide provides the foundational technical knowledge required for scientists to handle, characterize, and utilize this compound safely and efficiently in the synthesis of novel and valuable molecules.

References

-

PubChem. This compound | C7H5ClO3. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

-

PrepChem. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]

- Google Patents. Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

-

PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H5ClO3 | CID 92591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-mercaptobenzoic acid | 20324-51-0 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive examination of 2-Chloro-6-hydroxybenzoic acid (2,6-CHBA), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, advanced spectroscopic characterization, synthesis protocols, and analytical methodologies pertinent to the molecule. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing 2,6-CHBA. The content is structured to elucidate not only the identity of the molecule but also the causality behind the experimental choices for its characterization and synthesis, ensuring a robust and self-validating framework for its application.

Introduction

This compound, also known as 6-Chlorosalicylic acid, is a substituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and a chlorine atom all in proximity on a benzene ring—confers specific reactivity and physical properties that make it a valuable precursor for pharmaceuticals and other complex organic molecules. The steric and electronic effects of these functional groups dictate the molecule's behavior in chemical reactions and its spectral characteristics. This guide offers an in-depth exploration of its molecular architecture, from fundamental properties to the sophisticated techniques used for its structural elucidation and quality control.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for designing synthetic routes, predicting reactivity, and establishing analytical methods.

Core Molecular Identity

The structural arrangement of this compound is foundational to its chemical behavior. The IUPAC name, this compound, precisely describes the ortho positioning of the chloro and hydroxyl groups relative to the carboxylic acid function.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Chlorosalicylic acid

-

Molecular Formula: C₇H₅ClO₃[1]

-

CAS Number: 56961-31-0[1]

The spatial relationship of the functional groups is visualized in the diagram below. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid is a key feature influencing its properties, such as acidity and solubility.

Caption: Generalized workflow for the synthesis of 2,6-CHBA.

Protocol: Synthesis via Modified Kolbe-Schmitt Reaction

-

Phenoxide Formation: Dissolve 2-chlorophenol in an aqueous solution of sodium hydroxide to form sodium 2-chlorophenoxide.

-

Dehydration: Carefully heat the solution to evaporate the water, yielding the dry sodium phenoxide salt.

-

Carboxylation: Transfer the dry salt to a high-pressure autoclave. Heat the vessel (e.g., to 120-140°C) and introduce carbon dioxide under pressure (e.g., 4-7 atm). Maintain these conditions for several hours. [2]4. Workup: Cool the reaction mixture and dissolve the resulting solid in hot water.

-

Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the solution is acidic (pH ~2). This will precipitate the crude this compound. [2]6. Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure product.

Analytical Quality Control: HPLC Method

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the final product and for quantitative analysis. [3]A reverse-phase method is typically employed for polar aromatic compounds like hydroxybenzoic acids.

Protocol: Purity Analysis by RP-HPLC

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system of an acidified aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. [4]* Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm or 270 nm). [4][5]* Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration (e.g., 100 µg/mL).

-

Analysis: Inject the sample and integrate the peak area. Purity is determined by the relative area of the main peak compared to the total area of all observed peaks.

The integration of synthesis with rigorous, multi-faceted analysis ensures the production of high-purity this compound suitable for the demanding applications in drug discovery and development.

Caption: Integrated workflow for structural validation and purity assessment.

Conclusion

This compound is a molecule defined by the interplay of its three functional groups. Its structure has been definitively established through a combination of NMR, IR, and mass spectrometry, with each technique providing complementary and confirmatory evidence. The synthesis, commonly achieved through carboxylation of 2-chlorophenol, can be controlled and optimized, while analytical methods like HPLC ensure the high purity required for its applications as a chemical intermediate. This guide has provided the technical foundation and practical protocols necessary for scientists to confidently synthesize, characterize, and utilize this important compound.

References

-

Title: this compound | C7H5ClO3 | CID 92591 Source: PubChem URL: [Link]

-

Title: A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: National Center for Biotechnology Information URL: [Link]

- Title: EP1559705A1 - Process for production of hydroxybenzoic acids Source: Google Patents URL

-

Title: 2-Chlorobenzoic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers Source: BYJU'S URL: [Link]

-

Title: Spectroscopy and Spectrometry in Organic Chemistry Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

-

Title: HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation Source: Longdom Publishing URL: [Link]

Sources

- 1. This compound | C7H5ClO3 | CID 92591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. longdom.org [longdom.org]

- 5. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-hydroxybenzoic Acid from 2-Chlorotoluene

Abstract: This technical guide provides a detailed, two-stage synthetic pathway for the preparation of 2-chloro-6-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-chlorotoluene. The synthesis leverages a classic, robust oxidation reaction followed by a modern, regioselective C-H activation/hydroxylation step. The first stage involves the efficient oxidation of the methyl group of 2-chlorotoluene to a carboxylic acid using potassium permanganate. The second, more challenging stage addresses the regioselective introduction of a hydroxyl group at the C6 position (ortho to the carboxylic acid) of the resulting 2-chlorobenzoic acid via a palladium-catalyzed C-H hydroxylation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each step.

Introduction and Strategic Overview

Substituted salicylic acids, such as this compound, are privileged scaffolds in medicinal chemistry and material science. The specific substitution pattern of a halogen and a hydroxyl group flanking a carboxylic acid moiety offers a unique combination of acidity, lipophilicity, and hydrogen bonding capabilities, making it a key building block for complex molecular architectures.

The synthesis of this compound from 2-chlorotoluene presents a distinct strategic challenge: the sequential and regiocontrolled installation of two different oxygen-containing functional groups onto the aromatic ring and its benzylic position. A direct, one-step conversion is not feasible. Therefore, a logical retrosynthetic analysis dictates a two-stage approach:

-

Oxidation: Conversion of the chemically accessible methyl group of 2-chlorotoluene into a carboxylic acid. This establishes the benzoic acid core.

-

Hydroxylation: Introduction of a hydroxyl group at the C6 position, ortho to the newly formed carboxylic acid. This step is challenging due to the need for high regioselectivity on a deactivated aromatic ring.

This guide details a field-proven pathway that combines a traditional, high-yield oxidation method with a contemporary catalytic C-H functionalization reaction to achieve the target molecule efficiently.

Retrosynthetic Pathway

The overall synthetic transformation is broken down into two key steps. The carboxylic acid group is installed first, as it can then serve as a directing group to facilitate the challenging C-H hydroxylation at the adjacent ortho position.

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-hydroxybenzoic Acid

Introduction

2-Chloro-6-hydroxybenzoic acid, also known as 6-chlorosalicylic acid, is a substituted aromatic carboxylic acid with significant applications in organic synthesis and as a precursor for pharmaceuticals and other specialty chemicals. Its chemical behavior and reactivity are dictated by the interplay of three distinct functional groups on the benzene ring: a carboxylic acid, a hydroxyl group, and a chlorine atom. Accurate and unambiguous structural confirmation is paramount for its use in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind the spectroscopic data and providing a framework for its interpretation.

Molecular Structure and Properties

The structural arrangement of the substituents is critical for interpreting the spectral data. The hydroxyl and carboxylic acid groups are positioned ortho to each other, leading to significant intramolecular interactions, such as hydrogen bonding, which profoundly influences the spectral features.

-

Chemical Formula: C₇H₅ClO₃[1]

-

Molecular Weight: 172.57 g/mol

-

Monoisotopic Mass: 171.9927217 Da[1]

-

CAS Number: 56961-31-0[1]

-

Synonyms: 6-Chlorosalicylic acid, 6-Chloro-2-hydroxybenzoic acid[1][2]

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing a unique fingerprint that aids in structural elucidation.

Experimental Protocol (Illustrative)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used.

-

Analysis: The sample is introduced into the ion source (typically via direct insertion probe or GC inlet). The molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Detection: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data Summary

The mass spectrum provides the mass of the molecular ion and its fragments. A key feature for chlorinated compounds is the presence of an isotopic peak at M+2, due to the natural abundance of the ³⁷Cl isotope (~32.5%) relative to the ³⁵Cl isotope (~75.8%).

| Feature | Expected m/z Ratio | Interpretation |

| Molecular Ion [M]⁺˙ | 172 | Corresponds to the molecule with the ³⁵Cl isotope (C₇H₅³⁵ClO₃)⁺˙. |

| Isotope Peak [M+2]⁺˙ | 174 | Corresponds to the molecule with the ³⁷Cl isotope (C₇H₅³⁷ClO₃)⁺˙. |

| Key Fragment | 154 | Loss of H₂O ([M-18]⁺˙) from intramolecular rearrangement. |

| Key Fragment | 126 | Loss of H₂O and CO ([M-18-28]⁺˙), a common pathway for salicylic acids. |

| Key Fragment | 111 | Loss of ˙COOH and Cl, followed by rearrangement. |

Spectral Interpretation & Fragmentation Pathway

The fragmentation of benzoic acids is well-characterized.[3][4] For this compound, the fragmentation is initiated by the ionization of the parent molecule. The presence of the ortho-hydroxyl group facilitates the loss of water. A prominent fragmentation pathway involves the initial loss of a water molecule, followed by the loss of carbon monoxide. The chlorine atom's presence is confirmed by the characteristic ~3:1 intensity ratio of the [M]⁺˙ to [M+2]⁺˙ peaks.[3] A common fragmentation for phenolic acids is the loss of CO₂ (44 Da).[5]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol (Illustrative)

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Analysis: A beam of infrared radiation is passed through the sample. The instrument records the frequencies at which radiation is absorbed.

-

Data Output: The output is a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Data Summary

The IR spectrum of this compound is dominated by features from the hydroxyl and carbonyl groups. The intramolecular hydrogen bond between the phenolic -OH and the carboxylic acid C=O significantly affects the positions and shapes of these bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| ~3200 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong absorption due to hydrogen-bonded dimer.[6] |

| ~3200 | O-H Stretch (Phenolic) | Broad, may be merged with the carboxylic acid O-H stretch. |

| ~1680 - 1650 | C=O Stretch (Carboxylic Acid) | Strong, sharp. Shifted to lower frequency due to intramolecular H-bonding.[7] |

| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium to strong, sharp absorptions. |

| ~1300 - 1200 | C-O Stretch | Strong absorption. |

| ~800 - 750 | C-H Bend (Aromatic) | Strong, indicates substitution pattern. |

| ~750 - 700 | C-Cl Stretch | Medium to weak absorption. |

Spectral Interpretation

The most diagnostic feature is the extremely broad absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[6] Superimposed on this may be the phenolic O-H stretch. The second key feature is the C=O stretching frequency. In a typical aromatic acid, this appears around 1700 cm⁻¹, but the intramolecular hydrogen bonding with the ortho-hydroxyl group lowers this frequency to approximately 1660 cm⁻¹. The various C=C and C-H vibrations confirm the presence of the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Disclaimer: Experimental NMR data for this compound is not available in widely accessible public databases. The following data is predicted based on established principles of substituent effects and analysis of similar structures.[8]

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid and phenolic protons are typically broad singlets and may exchange with deuterium if D₂O is present.

-

Sample Preparation: ~5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

| Proton (See Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H3 | ~7.05 | Doublet (d) | J ≈ 8.0 Hz | Ortho to the electron-donating -OH group and meta to -Cl and -COOH. Expected to be the most upfield aromatic proton. Coupled to H4. |

| H4 | ~7.40 | Triplet (t) | J ≈ 8.0 Hz | Flanked by two protons (H3 and H5). Its chemical shift is influenced by all three substituents. |

| H5 | ~7.20 | Doublet (d) | J ≈ 8.0 Hz | Ortho to the electron-withdrawing -Cl group and meta to -OH and -COOH. Coupled to H4. |

| -OH (Phenolic) | ~10-12 | Broad singlet | N/A | Chemical shift is concentration and solvent-dependent. Broad due to hydrogen bonding and exchange. |

| -COOH (Carboxylic) | > 12 | Broad singlet | N/A | Highly deshielded proton. Chemical shift is concentration and solvent-dependent. Very broad due to strong hydrogen bonding and exchange. |

The three aromatic protons (H3, H4, H5) form an AMX spin system.

-

H4 appears as a triplet because it is coupled to both H3 and H5 with similar coupling constants (³JHH ≈ 8.0 Hz).

-

H3 and H5 appear as doublets, each coupled to H4.

-

The relative chemical shifts are determined by the electronic nature of the nearby substituents. The strongly electron-donating hydroxyl group shields the ortho proton (H5, relative to the COOH) and para proton (H3), while the electron-withdrawing chlorine and carboxylic acid groups deshield nearby protons.

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show seven unique signals, corresponding to the seven carbon atoms in the molecule, as there is no plane of symmetry.

The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to seven singlets.

| Carbon (See Fig. 1) | Predicted δ (ppm) | Interpretation |

| C1 | ~158 | Quaternary carbon attached to the -OH group (ipso-carbon). Highly deshielded by the oxygen atom. |

| C2 | ~118 | Quaternary carbon attached to the -Cl group (ipso-carbon). Shielded by the ortho -OH but deshielded by chlorine. |

| C3 | ~122 | Tertiary carbon (CH). Influenced by meta -OH and ortho -Cl. |

| C4 | ~133 | Tertiary carbon (CH). Para to the -OH group. |

| C5 | ~119 | Tertiary carbon (CH). Ortho to the -OH and meta to the -Cl. |

| C6 | ~115 | Quaternary carbon attached to the -COOH group (ipso-carbon). |

| C7 (-COOH) | ~170 | Carbonyl carbon. Typically the most downfield signal in the spectrum. |

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on integrating data from multiple techniques. No single method provides all the necessary information.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed (H302). It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Work should be conducted in a well-ventilated fume hood.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92591, this compound. Retrieved January 3, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-chloro-. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9447, 5-Chlorosalicylic Acid. Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C7H5ClO3 | CID 92591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chlorosalicylic Acid | 56961-31-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of 6-Chlorosalicylic Acid

Introduction

6-Chlorosalicylic acid (6-CSA), a halogenated derivative of salicylic acid, is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a hydroxyl group ortho to each other on a benzene ring with a chlorine atom at the 6-position, imparts a unique combination of chemical reactivity and physical characteristics. Understanding these physical properties is not merely an academic exercise; it is a foundational requirement for its application in research and drug development. Properties such as solubility, melting point, and acidity (pKa) directly influence reaction kinetics, purification methods, formulation strategies, and bioavailability. This guide provides a comprehensive overview of the core physical properties of 6-chlorosalicylic acid, details the experimental methodologies for their determination, and discusses their implications in a scientific context.

Core Physicochemical Properties

The physical and chemical identity of a compound is the cornerstone of its scientific application. For 6-chlorosalicylic acid, these properties dictate its behavior in both chemical reactions and biological systems.

Table 1: Summary of Key Physicochemical Properties of 6-Chlorosalicylic Acid

| Property | Value | Source(s) |

| CAS Number | 56961-31-0 | [1][2] |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 171.5-172.5 °C | [1] |

| Boiling Point | 309.4 ± 27.0 °C (Predicted) | [1] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.55 ± 0.25 (Predicted) | [1] |

| Solubility | Limited data available. Soluble in alcohol, acetone, benzene, and acetic acid.[3] Soluble in DMSO, sparingly in methanol.[4][5] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Spectroscopic Profile

The spectroscopic signature of 6-CSA is essential for its identification and structural elucidation.

-

¹H NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing chlorine and carboxylic acid groups, and the electron-donating hydroxyl group. The acidic protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets at the downfield end of the spectrum.[6][7]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (typically >165 ppm).[8] The carbon atoms attached to the electronegative oxygen and chlorine atoms (C2 and C6) will also be shifted downfield relative to the other aromatic carbons. The specific shifts provide a fingerprint for the substitution pattern on the benzene ring.[8][9]

-

FT-IR Spectroscopy : The infrared spectrum of 6-CSA is characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹.[10] Additional bands will be present for the aromatic C=C stretching, C-O stretching, and the C-Cl stretching vibrations.[11]

-

UV-Vis Spectroscopy : In a solvent like ethanol or methanol, the UV-Vis spectrum of 6-chlorosalicylic acid is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions.[12] The presence of the hydroxyl, carboxyl, and chloro substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic or salicylic acid.[13][14]

Experimental Methodologies for Physical Characterization

The reliability of physical property data hinges on the robustness of the experimental methods used for their determination. The following section outlines standard, self-validating protocols for characterizing a compound like 6-chlorosalicylic acid.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a research compound or potential active pharmaceutical ingredient (API). The workflow ensures that foundational data is collected efficiently and logically.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is superior to traditional melting point apparatus as it provides quantitative thermodynamic data, including the onset of melting and the enthalpy of fusion, offering a more precise and reproducible measure of thermal behavior.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-chlorosalicylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the sample at a temperature at least 20°C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5 °C/min) through the melting transition to a temperature at least 20°C above the melt.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

-

Protocol 2: Aqueous and Solvent Solubility by the Shake-Flask Method

-

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solution is fully saturated, providing a true measure of the compound's solubility in a given solvent, which is critical for formulation and preclinical studies.

-

Methodology:

-

Preparation: Add an excess amount of 6-chlorosalicylic acid to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of 6-chlorosalicylic acid using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy against a standard curve.

-

Relevance in a Research and Drug Development Context

The physical properties of a molecule like 6-CSA are not isolated data points; they are interconnected parameters that profoundly influence its journey from a laboratory chemical to a potential therapeutic agent.

Caption: Interplay of physical properties and their impact on key drug development stages.

-

Solubility: As a halogenated aromatic acid, 6-CSA is expected to have low aqueous solubility. This is a primary hurdle in drug development, affecting everything from in vitro assay preparation to achieving therapeutic concentrations in vivo. The data from solubility profiling guides the selection of appropriate formulation strategies, such as co-solvents, pH adjustment, or advanced delivery systems.[5][15]

-

pKa: The predicted pKa of ~2.55 indicates that 6-CSA is a relatively strong acid.[1] The pKa value is critical for predicting how the compound will behave in different physiological environments.[16][17] For instance, in the low pH of the stomach, it will be largely in its neutral, more lipophilic form, which favors absorption. In the higher pH of the intestines, it will be ionized, which increases solubility but may decrease passive diffusion across cell membranes.

-

Melting Point: The high melting point (171.5-172.5 °C) suggests a stable crystal lattice with strong intermolecular forces.[1] This generally correlates with lower solubility (Hildebrand-Scott equation) but good solid-state stability. This property is vital for chemical manufacturing and control (CMC), influencing drying, milling, and final dosage form stability.[18]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-chlorosalicylic acid should always be consulted, general precautions based on related chlorophenolic and salicylic acid compounds are warranted.

-

Hazards: Compounds in this class are typically classified as irritants. Direct contact can cause skin and serious eye irritation.[19] Inhalation of the dust may cause respiratory tract irritation. Some salicylic acid derivatives are also noted for acute oral toxicity.[20]

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[21]

-

Avoid generating dust during weighing and transfer.

-

-

Storage:

-

Store in a tightly sealed container to protect from moisture.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved January 3, 2026, from [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

-

AOBChem. (n.d.). 6-Chloro-2-hydroxybenzoic acid. Retrieved January 3, 2026, from [Link]

-

Hirwe, N. W., et al. (n.d.). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved January 3, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved January 3, 2026, from [Link]

-

LookChem. (n.d.). 3-Chlorosalicylic acid. Retrieved January 3, 2026, from [Link]

- Google Patents. (1957). US2811547A - Process for preparing s-chlorosalicylic.

-

PubChem. (n.d.). Salicylic Acid. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved January 3, 2026, from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0060602). Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). UV-VIS spectra recorded in solutions of pharmaceutical products.... Retrieved January 3, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved January 3, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). Salicylic acid. Retrieved January 3, 2026, from [Link]

-

Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?. Retrieved January 3, 2026, from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 3, 2026, from [Link]

-

University of California, Riverside. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved January 3, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids.... Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). The calculated 13 C and 1 H NMR chemical shifts of salicylic acid. Retrieved January 3, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Chlorosalicylic acid. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved January 3, 2026, from [Link]

Sources

- 1. 6-Chlorosalicylic Acid | 56961-31-0 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 18. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydroxybenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for successful formulation, purification, and manufacturing processes.[2][3] This technical guide provides an in-depth exploration of the solubility of 2-chloro-6-hydroxybenzoic acid, a substituted benzoic acid derivative. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will establish the foundational principles governing its solubility based on its structural characteristics and the behavior of analogous compounds. We will delve into the theoretical underpinnings of its solubility, provide a robust, step-by-step experimental protocol for its determination, and discuss the critical factors influencing its dissolution in organic media.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, solubility stands out as a cornerstone property that dictates the ultimate success of a drug candidate.[1] Poor solubility can lead to a cascade of complications, including inadequate dissolution rates, low and variable bioavailability, and difficulties in formulating effective dosage forms.[4]

This compound, a member of the substituted benzoic acid family, presents a unique set of structural features that influence its interaction with various solvents. The presence of a carboxylic acid group, a hydroxyl group, and a chloro substituent on the aromatic ring creates a complex interplay of electronic and steric effects that govern its solubility profile. This guide aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the solid phase and the dissolved phase are in equilibrium at a given temperature and pressure. The extent of solubility is governed by the principle of "like dissolves like," which, in more technical terms, relates to the intermolecular forces between the solute (this compound) and the solvent molecules.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | PubChem[5] |

| Molecular Weight | 172.56 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| pKa | Not available, but expected to be acidic due to the carboxylic acid group. | |

| LogP | Not available, but the presence of both polar (hydroxyl, carboxyl) and non-polar (chlorinated benzene ring) moieties suggests a moderate value. |

Key Structural Features Influencing Solubility

The solubility of this compound is a direct consequence of the interplay between its functional groups and the aromatic backbone.

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents such as alcohols and ethers.[6][7]

-

Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in protic and polar aprotic solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions. Its presence also increases the overall lipophilicity of the molecule.

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, contributing to solubility in non-polar solvents through van der Waals forces.[7]

-

Intramolecular Hydrogen Bonding: A critical feature of this compound is the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and carboxylic acid groups, similar to salicylic acid.[8][9][10] This internal hydrogen bond can reduce the availability of these functional groups to form hydrogen bonds with solvent molecules, which may decrease solubility in polar, protic solvents compared to its isomers where such intramolecular bonding is not possible.[8][11]

The following diagram illustrates the structure of this compound and the potential for intramolecular hydrogen bonding.

Caption: Structure of this compound with potential intramolecular hydrogen bonding.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and robust technique for this purpose.[12]

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of analytical grade

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Solvent Systems: Prepare a range of organic solvents covering a spectrum of polarities.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously during this time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent contamination of the sample with undissolved solute.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System and Causality

-

Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation was achieved.

-

Importance of Equilibration Time: A preliminary study to determine the time required to reach equilibrium is recommended. This can be done by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

-

Temperature Control: Solubility is highly temperature-dependent.[2][13] Maintaining a constant and accurately controlled temperature throughout the experiment is crucial for obtaining reproducible results.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC method with known linearity, accuracy, and precision is essential.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will vary significantly depending on the properties of the organic solvent.

-

Solvent Polarity: Due to its polar functional groups, the compound is expected to have higher solubility in polar solvents. However, the non-polar aromatic ring will also contribute to its solubility in less polar solvents.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to be good solvents for this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) that are hydrogen bond acceptors can also effectively solvate the molecule.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[14][15] This relationship can often be described by the van't Hoff equation.

-

Solvent-Solute Interactions: The specific interactions between the solute and solvent molecules, such as dipole-dipole interactions and London dispersion forces, will also play a crucial role in determining the overall solubility.

Conclusion

References

- ResearchGate. (2025). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- PubChem. (n.d.). This compound.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.

- World Health Organization. (n.d.). Annex 4.

- Filo. (2025). Example 2: The structure of salicylic acid is shown below. Predict water...

- TAPI. (n.d.). Solving solubility issues in modern APIs.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- NIH. (n.d.). Inter- vs.

- Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (n.d.).

- Stack Exchange. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Sigma-Aldrich. (n.d.). 2-Chlorobenzoic acid 98.

- Carboxylic Acids. (n.d.).

- Vedantu. (n.d.). Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE.

- CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids.

- ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry.

- NIH. (n.d.). 2-Chloro-4-hydroxybenzoic acid. PubChem.

- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- ChemicalBook. (2023). 2-Chlorobenzoic acid.

- ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.

- PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid.

- Benchchem. (n.d.). Technical Guide: Solubility of 2-Chloro-6-mercaptobenzoic Acid in Organic Solvents.

- Wikipedia. (n.d.). 2-Chlorobenzoic acid.

- Distribution of 2-hydroxybenzoic acid between w

- UNT Digital Library. (n.d.). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.

- PubChem. (n.d.). 2-Chlorobenzoic Acid.

- UNT Digital Library. (n.d.). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K Page.

- PubMed. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water.

- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Hydroxybenzoic Acid.

- ACS Publications. (2023). Exploring the Dissolution Behavior of m-Hydroxybenzoic Acid in 14 Pure Solvents Using Thermodynamic, Molecular Simulation and Hansen Solubility Parameters.

- ResearchGate. (2023). Exploring the Dissolution Behavior of m -Hydroxybenzoic Acid in 14 Pure Solvents Using Thermodynamic, Molecular Simulation and Hansen Solubility Parameters.

- Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.

- MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. tapi.com [tapi.com]

- 5. This compound | C7H5ClO3 | CID 92591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medical.mu.edu.iq [medical.mu.edu.iq]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Example 2: The structure of salicylic acid is shown below. Predict water .. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. journalajocs.com [journalajocs.com]

- 15. mdpi.com [mdpi.com]

Determining the Crystal Structure of 2-Chloro-6-hydroxybenzoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 2-Chloro-6-hydroxybenzoic acid. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows. We will delve into the strategic considerations for synthesis and crystallization, provide a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD), and explore the power of computational modeling to predict and analyze the resulting structure. The overarching goal is to equip scientists with the knowledge to elucidate the three-dimensional atomic arrangement of this molecule, a critical step in understanding its physicochemical properties and potential applications in drug development.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is intrinsically linked to its stability, solubility, bioavailability, and manufacturability. For a molecule like this compound, a substituted aromatic carboxylic acid, understanding its crystal packing and intermolecular interactions is paramount. These features are governed by a delicate interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions. Elucidating the precise three-dimensional arrangement of molecules in the crystalline lattice through single-crystal X-ray diffraction is the gold standard for obtaining this information[1][2][3].

This guide will provide a comprehensive methodology, from obtaining the compound to analyzing its crystal structure, thereby offering a complete workflow for researchers.

Synthesis and Crystallization: The Path to Diffraction-Quality Crystals

A successful crystallographic analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

While numerous synthetic routes for substituted benzoic acids exist, a common approach involves the carboxylation of a corresponding phenol. A plausible route for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of 2-chlorophenol under basic conditions.

A general procedure inspired by methods for producing hydroxybenzoic acids involves reacting an alkali metal salt of the corresponding phenol with carbon dioxide under pressure[4]. An alternative approach could be the chlorination of a hydroxybenzoic acid precursor. For instance, the synthesis of 2-Chloro-3-hydroxybenzoic acid has been achieved by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid[5].

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For substituted benzoic acids, several crystallization techniques can be employed[6][7][8][9]:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or toluene) and allowed to evaporate slowly at a constant temperature.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature, and then slowly cooled to induce crystallization. The rate of cooling is a critical parameter.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to identify suitable candidates for crystallization.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen solvent by gently heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter into a clean crystallization vessel to remove any particulate matter.

-

Crystal Growth:

-

For Slow Evaporation: Cover the vessel with a perforated lid and leave it in a vibration-free environment.

-

For Slow Cooling: Place the vessel in a Dewar flask filled with warm water and allow it to cool to room temperature over several hours.

-

-

Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest them from the solution using a spatula or pipette.[1]

-

Drying: Gently dry the crystals on a filter paper.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][2][10]

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final crystal structure is validated using crystallographic software and analyzed to determine bond lengths, bond angles, and intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).

Computational Modeling: A Complementary Approach

Computational chemistry offers powerful tools to predict and analyze crystal structures, providing valuable insights that complement experimental data.[11][12][13][14]

Crystal Structure Prediction (CSP)

CSP algorithms can generate a landscape of plausible crystal structures based on the molecular structure, providing insights into potential polymorphs.[11][12][15] These methods can be used to guide experimental polymorph screening.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of the molecule and to calculate various properties, such as the energies of different conformers and the strength of intermolecular interactions. This can aid in the interpretation of the experimental crystal structure.

Anticipated Structural Features of this compound

Based on the known crystal structures of related aromatic carboxylic acids, we can anticipate several key structural features for this compound.

Table 1: Predicted Crystallographic and Structural Parameters

| Parameter | Predicted Value/Feature | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |